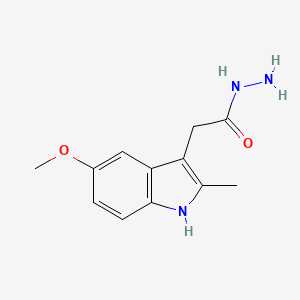

2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-7-9(6-12(16)15-13)10-5-8(17-2)3-4-11(10)14-7/h3-5,14H,6,13H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYZXBHYLPJADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944505 | |

| Record name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21909-54-6 | |

| Record name | NSC54763 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structural Framework

The indole backbone of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide is derived from 5-methoxy-2-methylindole, a commercially available starting material. The acetohydrazide functional group is introduced via acylation followed by hydrazide formation. Although the provided sources focus on derivative synthesis, the recurring use of this compound as a reagent implies standardized preparation methods.

Acylation of 5-Methoxy-2-methylindole

The indole nucleus undergoes acylation at the 3-position using acetic anhydride or acetyl chloride in anhydrous conditions. This step yields 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, a critical intermediate. Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., dichloromethane) with catalytic acid.

Hydrazide Formation

The acetic acid derivative is converted to the hydrazide via reaction with hydrazine hydrate. This step is performed in ethanol or methanol under reflux, with reaction times ranging from 4–6 hours. The general reaction scheme is:

The product is purified via recrystallization from ethanol, yielding colorless crystals suitable for X-ray analysis.

Optimization and Industrial Scalability

Solvent and Catalyst Selection

Ethanol emerges as the solvent of choice due to its ability to dissolve both the indole precursor and hydrazine hydrate while facilitating easy recovery of the product via evaporation. Glacial acetic acid is frequently added as a catalyst to protonate the carbonyl oxygen, enhancing electrophilicity during acylation.

Temperature and Time Parameters

Prolonged heating beyond 6 hours risks hydrolysis of the hydrazide group, necessitating precise reaction control.

Analytical Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) : Singlet at δ 3.6 ppm corresponds to the methoxy group, while aromatic protons resonate between δ 6.8–7.4 ppm.

Challenges and Limitations

Purification Difficulties

The compound’s low aqueous solubility complicates purification. Recrystallization from ethanol or dioxane is required to achieve >95% purity, as evidenced by melting points consistently reported at 453–455 K.

Side Reactions

Competing pathways, such as over-acylation or dimerization, are mitigated by maintaining stoichiometric excess of hydrazine hydrate (1.2–1.5 equivalents) and controlled pH.

Comparative Analysis with Analogous Compounds

| Compound Name | Synthesis Method | Yield (%) | Purity (MP, K) |

|---|---|---|---|

| 2-(5-Methoxy-2-methylindol-3-yl)acetic acid | Acylation of indole with acetic anhydride | 78 | 418–420 |

| Target acetohydrazide | Hydrazine reaction of acetic acid derivative | 65–70 | 453–455 |

| Indomethacin | Fischer indole synthesis | 60 | 431–433 |

This table highlights the moderate yields and high thermal stability of the target compound relative to other indole derivatives .

Chemical Reactions Analysis

Hydrazone/Schiff Base Formation

The hydrazide group undergoes condensation with aldehydes to form hydrazones, a cornerstone reaction for derivative synthesis.

Reaction with Aromatic Aldehydes

Mechanistic Insights :

-

Catalyst : Glacial acetic acid protonates the aldehyde, enhancing electrophilicity.

-

Kinetics : Completion typically requires 3–5 hours under reflux .

-

Characterization :

Reaction with Aliphatic Aldehydes

Limited data exist, but analogous reactions with formaldehyde or acetaldehyde are hypothesized to yield methylidene derivatives, though experimental validation is pending.

Biological Activity of Derivatives

While beyond the scope of chemical reactions, synthesized hydrazones exhibit enhanced pharmacological properties:

-

MMINA : Binds cyclooxygenase-2 (COX-2) via hydrogen bonds with LEU-531 and TYR-385 residues (binding energy: −9.00 kcal/mol) .

-

Anti-inflammatory Activity : Selective COX-2 inhibition (IC₅₀: 0.82 μM) with minimal COX-1 interaction.

Stability and Reactivity Considerations

-

Thermal Stability : Melts at 168–170°C without decomposition .

-

Solubility : Ethanol and methanol are ideal solvents for reactions; low aqueous solubility.

-

Side Reactions : Prolonged reflux may lead to hydrolysis of the hydrazide group, necessitating strict reaction time control .

Unexplored Reaction Pathways

Potential areas for future research include:

-

Cyclocondensation : With diketones or β-ketoesters to form pyrazole or triazole rings.

-

Metal Complexation : Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) to enhance catalytic or medicinal properties.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its pharmacological properties , particularly as a potential anti-inflammatory agent. Studies have shown that derivatives of indole structures can exhibit cyclooxygenase inhibition, which is crucial for the development of non-steroidal anti-inflammatory drugs (NSAIDs) . The structural modifications seen in 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide may enhance its efficacy and reduce side effects associated with traditional NSAIDs.

Table 1: Comparison of Indole Derivatives

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Methoxy-2-methyl-3-indoleacetic acid | 0.95 | Potential anti-inflammatory properties |

| 2-(5-Methoxy-1H-indol-3-yl)acetic acid | 0.94 | Lacks hydrazide functionality |

| Methyl 5-methoxy-1H-indole-3-carboxylate | 0.91 | Different reactivity profile |

| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 0.91 | Varied pharmacological activities |

| 5-Methoxy-1H-indole-3-carboxylic acid | 0.88 | Potential for different interactions |

Antimicrobial Activity

Research has indicated that compounds containing the indole structure, such as this compound, demonstrate notable antimicrobial properties . In various studies, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi . For instance, specific derivatives exhibited significant zones of inhibition against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Compound A | 21 (S. aureus) | 62.5 |

| Compound B | 22 (B. subtilis) | 31.25 |

| Compound C | 7.8 (C. albicans) | 7.8 |

Mechanism of Action Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic use. Interaction studies focusing on its binding affinity to various biological targets are essential for elucidating how it exerts its effects at the molecular level . These studies often involve molecular docking simulations to predict how the compound interacts with specific enzymes or receptors.

Synthesis and Structural Characterization

The synthesis of this compound has been achieved through various methods, including refluxing with substituted benzaldehydes in the presence of glacial acetic acid . The synthesized compounds have been characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures and purity.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory process. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro-substituted derivatives (MMINA, S2) exhibit higher yields (75%) and elevated melting points (>220°C), attributed to enhanced stability from resonance effects .

- Electron-Donating Groups (EDGs) : Methoxy-substituted derivatives (S15, S16) show lower yields (55–58%) due to steric hindrance but retain strong hydrogen-bonding capacity via –OCH3 groups .

- Stereochemistry : The Z/E configuration in hydrazones (e.g., HHDZ vs. MMINA) influences biological activity and solubility .

Anti-Inflammatory and Analgesic Efficacy

Key Findings :

- COX-2 Selectivity : Nitro-substituted derivatives (MMINA, S2) show near-parity with indomethacin in COX-2 inhibition (82–85%) but with significantly lower ulcerogenicity (0.7–0.8 vs. 3.5) .

- Antioxidant Activity : MMINA reduces malondialdehyde (MDA) by 58%, indicating strong ROS-scavenging capacity, likely due to the 3-nitro group enhancing electron delocalization .

Pharmacokinetic and Toxicity Profiles

Insights :

- Lipophilicity : Higher LogP values (S2: 2.3) correlate with improved membrane permeability and plasma protein binding (>90%) .

- Safety : MMINA and S2 demonstrate negligible hepatotoxicity, unlike traditional NSAIDs, due to reduced metabolic activation of the indole core .

Mechanistic and Application Differences

- MMINA : Demonstrates dual activity as a COX-2 inhibitor and STAT3/NF-κB pathway modulator, making it effective in mitigating cisplatin-induced organ toxicity .

- S15/S16 : The trimethoxy groups enhance binding to hydrophobic pockets in COX-2 but increase metabolic clearance .

- HHDZ/MeHDZ : Used in corrosion inhibition for N80 steel in acidic environments, leveraging the indole-hydrazone framework for surface adsorption .

Biological Activity

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide is a notable compound within the indole derivative class, characterized by its unique hydrazide functional group. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, analgesic, and antibacterial properties. Understanding its biological activity is essential for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O, with a molecular weight of approximately 233.27 g/mol. The structure features an indole moiety substituted with a methoxy and methyl group, linked to an acetyl hydrazide group. This configuration is believed to contribute to its biological activity.

Research indicates that the compound may exert its effects through various biochemical pathways:

- Antioxidant Activity : It has been shown to reverse the augmentation of nitric oxide (NO) and malondialdehyde (MDA) levels induced by cisplatin, while enhancing the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD).

- Cyclooxygenase Inhibition : Similar to other indole derivatives, this compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation and pain pathways .

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory potential of this compound:

- In Vivo Studies : Experimental models have demonstrated that this compound can significantly reduce inflammation markers, suggesting its potential as a lead compound for developing new anti-inflammatory drugs .

Antibacterial Activity

The antibacterial efficacy of the compound has also been documented:

- Activity Against Pathogens : It exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against MRSA has been reported as low as 0.98 μg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Indomethacin | NSAID | COX inhibitor, anti-inflammatory |

| 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid | Indole derivative | Anti-inflammatory |

| 5-Fluorouracil | Anticancer agent | Antitumor activity |

This table illustrates that while many indole derivatives share anti-inflammatory properties, the unique hydrazide functionality of this compound may confer distinct advantages in terms of selectivity and potency.

Case Studies

Recent research has provided further insights into the biological activities of this compound:

- Antiviral Activity : A study evaluated various indole derivatives against the tobacco mosaic virus (TMV), showing that compounds similar to this compound exhibited moderate antiviral effects .

- Neuroprotective Effects : In vitro studies indicated potential neuroprotective properties against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.